molecular formula C11H12N2O2 B2735941 6-Methoxy-N-methyl-1H-indole-2-carboxamide CAS No. 2088980-36-1

6-Methoxy-N-methyl-1H-indole-2-carboxamide

Cat. No.: B2735941
CAS No.: 2088980-36-1
M. Wt: 204.229
InChI Key: CIJZIKHLLUOPBO-UHFFFAOYSA-N
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Description

“6-Methoxy-N-methyl-1H-indole-2-carboxamide” is a compound with the molecular formula C11H12N2O2 . It is used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .


Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H12N2O2/c1-13(15-2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3 .


Chemical Reactions Analysis

The vibrational characteristics of indole derivatives, such as “this compound”, can be influenced by the solvent’s polarizability, which induces a local electric field affecting the w0 (NC) value and causing the frequency shift .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 204.23 . It is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density can be found in the referenced sources .

Mechanism of Action

While the specific mechanism of action for “6-Methoxy-N-methyl-1H-indole-2-carboxamide” is not mentioned in the search results, indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Safety and Hazards

“6-Methoxy-N-methyl-1H-indole-2-carboxamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with care, following the safety guidelines provided in the referenced sources .

Properties

IUPAC Name

6-methoxy-N-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-12-11(14)10-5-7-3-4-8(15-2)6-9(7)13-10/h3-6,13H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJZIKHLLUOPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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